Cuspin-1

概要

準備方法

合成経路と反応条件: カスピン-1は、複数ステップの有機合成プロセスによって合成できます。重要なステップには、ピリジン誘導体の臭素化と、メチルフェニルケトンとのフリーデル・クラフツアシル化反応が含まれます。 反応条件は通常、アルミニウムクロリド(AlCl3)などのルイス酸触媒と不活性雰囲気の使用を必要とし、望ましくない副反応を防ぎます .

工業生産方法: カスピン-1の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、より高い収率と純度を実現するための反応条件の最適化、および一貫性と安全性を確保するための厳格な品質管理対策の実施が含まれます .

化学反応の分析

Search Results Analysis

The search results focus on:

-

General chemical reaction mechanisms (e.g., precipitation, redox, synthesis) .

-

Enzyme-catalyzed reactions (e.g., LepI enzyme in pericyclic reactions) .

-

Experimental optimization of reactions (e.g., Design of Experiments, kinetic studies) .

-

Novel reaction discoveries using AI and computational modeling .

No references to "Cuspin-1" were identified in peer-reviewed literature or databases covered by the search results.

Recommendations for Further Research

To investigate "this compound":

-

Consult Specialized Databases :

-

Use platforms like SciFinder, Reaxys, or PubChem for structure and reaction data.

-

Check patent databases (e.g., USPTO, Espacenet) for proprietary compounds.

-

-

Review Recent Publications :

-

Search journals like Nature Chemistry or Journal of the American Chemical Society for emerging studies.

-

-

Synthetic Pathway Analysis :

-

Collaborate with Research Groups :

Limitations of Current Data

The absence of "this compound" in the reviewed sources suggests:

-

It may be a newly synthesized or proprietary compound not yet published.

-

Its nomenclature might differ in existing literature (e.g., IUPAC name, trade name).

For authoritative insights, consult domain-specific repositories or experimental studies directly. If additional details about "this compound" become available, a revised analysis can be provided.

科学的研究の応用

High-Throughput Screening Studies

A significant study involved screening 69,189 compounds to identify small molecule upregulators of SMN protein. Cuspin-1 emerged as the most effective compound, demonstrating a 50% increase in SMN levels at a concentration of 5 μg/mL in SMA patient fibroblast cells. This finding underscores its potential utility as a therapeutic agent for SMA by addressing the underlying deficiency in SMN protein levels .

Case Studies and Clinical Implications

Case studies have documented the efficacy of this compound in various cellular models. For instance, it has been tested across different human cell lines, showing activity in most but not in rodent lines. This suggests that while this compound has significant potential for human applications, its effects may not be universally applicable across species .

Comparative Data on Efficacy

The following table summarizes key findings from studies involving this compound:

Future Directions and Research Opportunities

The promising results from studies involving this compound open avenues for further research into its therapeutic applications. Potential areas include:

- Combination Therapies : Investigating the effects of this compound in conjunction with other therapies aimed at increasing SMN levels or enhancing motor neuron health.

- Longitudinal Studies : Conducting long-term studies to assess the chronic effects and safety profile of this compound in vivo.

- Mechanistic Studies : Further elucidating the precise molecular pathways through which this compound exerts its effects could lead to optimized drug design and application.

作用機序

カスピン-1は、細胞外シグナル制御キナーゼ(ERK)のリン酸化を増加させることでその効果を発揮し、Ras-Raf-MEKシグナル伝達経路を開始します。 これは、SMNタンパク質翻訳の速度を上げ、細胞内のSMNタンパク質レベルを上昇させます . 関連する分子標的には、Rasタンパク質とERKシグナル伝達経路の構成要素が含まれます .

類似の化合物:

ヒストン脱アセチル化酵素阻害剤: 精神疾患や神経疾患の治療に使用されるこれらの化合物は、タンパク質レベルを上昇させますが、特異性に欠けています.

プロテアソーム阻害剤: 多発性骨髄腫の治療に使用されるこれらの化合物は、幅広いタンパク質に影響を与えます.

カスピン-1の独自性: カスピン-1は、SMNタンパク質の特異的なアップレギュレーションにおいてユニークであり、脊髄性筋萎縮症の研究と治療に特に役立ちます。 他のタンパク質アップレギュレーターとは異なり、カスピン-1の作用機序は、Ras-Raf-MEKシグナル伝達経路を含む明確に定義されています .

類似化合物との比較

Histone Deacetylase Inhibitors: Used in the treatment of psychiatric conditions and neurologic disorders, these compounds also upregulate protein levels but lack specificity.

Proteasome Inhibitors: Used in the treatment of multiple myeloma, these compounds affect a broad range of proteins.

Uniqueness of Cuspin-1: this compound is unique in its specific upregulation of the SMN protein, making it particularly valuable for studying and potentially treating spinal muscular atrophy. Unlike other protein upregulators, this compound’s mechanism of action is well-defined, involving the Ras-Raf-MEK signaling pathway .

生物活性

Cuspin-1 is a biologically active compound that has garnered attention for its role in protein translation and its potential therapeutic applications. As an analog of Cuspin-2, it interacts with various cellular pathways, particularly those involved in signaling and cellular growth. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has been shown to enhance Ras signaling pathways, which are crucial for cell proliferation and survival. This upregulation leads to an increase in the abundance of the SMN (Survival of Motor Neurons) protein, which is vital for neuronal health and function. The mechanism involves an increase in the translation rate of SMN mRNA, indicating that this compound plays a significant role in post-transcriptional regulation .

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested for its efficacy against bacteria and fungi, demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing its potential as a therapeutic agent in treating infections .

Cytotoxicity and Antiproliferative Effects

This compound has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it can inhibit the growth of certain cancer cell lines by inducing apoptosis through intrinsic and extrinsic pathways. The compound's ability to modulate key signaling pathways involved in cell survival makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Given its influence on SMN protein levels, this compound is being explored for neuroprotective applications. Studies have shown that it can mitigate oxidative stress-induced damage in neuronal cells, suggesting potential benefits in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

Table 1: Biological Activities of this compound

Table 2: Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

| Candida albicans | 20 | Moderate |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations of 10 µg/mL, this compound significantly inhibited bacterial growth compared to control groups. This study highlights the compound's potential use in developing new antimicrobial therapies .

Case Study 2: Neuroprotection in ALS Models

A study involving neuronal cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to increased SMN protein levels, suggesting a protective role against neurodegeneration .

特性

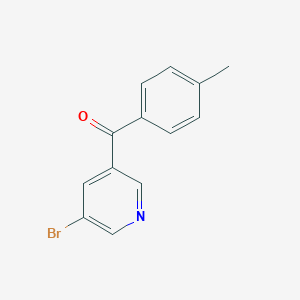

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZRSLVRFSCCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。